molecular formula C23H34BrN3O3 B025527 (+/-)-Pindobind CAS No. 106469-51-6

(+/-)-Pindobind

Cat. No. B025527
M. Wt: 480.4 g/mol
InChI Key: KNGWXFIRAISQAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (+/-)-Pindobind, such as pinidine and pindolol, involves several innovative approaches. For instance, the stereocontrolled syntheses of piperidine derivatives, which are structurally related to (+/-)-Pindobind, utilize diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents, highlighting a method for asymmetric synthesis of pinidine enantiomers (Poerwono et al., 1998). Additionally, strategic use of pinacol-terminated Prins cyclizations in synthesis emphasizes the development of new transformations for molecular complexity (Overman & Pennington, 2003).

Molecular Structure Analysis

Molecular structure analysis of (+/-)-Pindobind and related compounds involves determining the stereochemistry and the relative and absolute configurations of the molecule. The determination of stereochemistry is crucial for understanding the molecule's biological activity and synthesis. For instance, the synthesis of (-)-pinolidoxin explores the stereocontrolled polyol synthesis, providing insights into the molecular structure (Liu & Kozmin, 2002).

Chemical Reactions and Properties

The chemical reactions and properties of (+/-)-Pindobind involve its reactivity and the conditions under which it can undergo various chemical transformations. The palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates is a method that can be applied to the synthesis of unsymmetrical 1,3-dienes, demonstrating the molecule's versatile reactivity (Takagi et al., 2002).

Physical Properties Analysis

The physical properties of (+/-)-Pindobind, such as solubility, melting point, and boiling point, are essential for its application in different fields. Although specific studies on (+/-)-Pindobind's physical properties were not found, analogous compounds' physical properties provide insights into how these characteristics might influence (+/-)-Pindobind's applications and handling.

Chemical Properties Analysis

The chemical properties of (+/-)-Pindobind, including acidity, basicity, and reactivity towards other chemicals, are fundamental for predicting its behavior in various environments and reactions. The chemical modification of related compounds, such as pinostrobin and tectochrysin, demonstrates the reactivity of specific functional groups and how they can be modified to obtain desired products (Adekenov & Baisarov, 2021).

Scientific Research Applications

Protein-Protein Interaction Networks

Protein-protein interaction networks (PINs) offer a framework for understanding complex biological activities, including the mechanisms through which compounds like "(+/-)-Pindobind" may interact within cellular systems. The reconstruction and application of PINs have advanced, facilitating function annotation, subsystem investigation, evolution analysis, hub protein analysis, and regulation mechanism analysis in biological research. This approach is pivotal for in-depth exploration of biological process mechanisms, suggesting that compounds such as "(+/-)-Pindobind" could be studied within this framework for systematic investigation of their roles in various organisms (Hao et al., 2016).

Meta-Research in Scientific Ecosystem

Meta-research investigates efficiency, quality, and bias within the scientific ecosystem, addressing concerns about the credibility of scientific literature. This discipline offers a pathway to calibrate the scientific ecosystem towards higher standards, potentially affecting the research on compounds like "(+/-)-Pindobind" by providing empirical evidence that informs reform initiatives (Hardwicke et al., 2019).

Public Participation in Scientific Research

The concept of public participation in scientific research (PPSR) underlines the importance of engaging the public in the research process, which could influence how studies on "(+/-)-Pindobind" are designed and their outcomes. This model emphasizes the negotiation of scientific and public interests for project design towards integrated goals, potentially enhancing the outcomes for scientific research, individual participants, and social-ecological systems (Shirk et al., 2012).

Developmental Origins of Health and Disease

Research in the developmental origins of health and disease (DOHaD) links early life events to the risk of chronic diseases later in life. This area of study suggests that understanding the effects of compounds like "(+/-)-Pindobind" during critical developmental windows could inform prevention and treatment strategies for chronic diseases, emphasizing the need for interdisciplinary research to elucidate the influence of early-life exposures on health outcomes across the lifespan (Silveira et al., 2007).

Artificial Intelligence in Health and Medicine

The integration of artificial intelligence (AI) in health and medicine provides a new lens through which to view the applications of compounds like "(+/-)-Pindobind". AI techniques, including machine learning and neural networks, are applied to clinical prediction and treatment, suggesting that AI could accelerate the understanding and application of "(+/-)-Pindobind" in therapeutic contexts (Tran et al., 2019).

properties

IUPAC Name

2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGWXFIRAISQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20910011
Record name 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-Pindobind

CAS RN

106469-51-6
Record name N(8)-Bromoacetyl-N(1)-3'-(4-indolyloxy)-2'-hydroxypropyl-1,8-diamino-4-menthane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-{2-[4-({2-hydroxy-3-[(1H-indol-4-yl)oxy]propyl}amino)-4-methylcyclohexyl]propan-2-yl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20910011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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